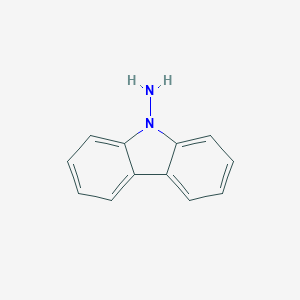

9H-carbazol-9-amine

Vue d'ensemble

Description

9H-Carbazol-9-amine is a compound with the molecular formula C12H10N2 . It is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .

Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . The list of N-substituted carbazoles is completed with triaryl amine that was applied to N-functionalize side chain of polycarbazoles .Molecular Structure Analysis

The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications .Chemical Reactions Analysis

Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability . Polycarbazoles (PCz) and its derivatives include a class of heterocyclic conducting polymers that have been presented for a variety of applications .Physical And Chemical Properties Analysis

9H-Carbazol-9-amine has a density of 1.2±0.1 g/cm3, a boiling point of 389.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.9±3.0 kJ/mol and a flash point of 189.2±23.2 °C .Applications De Recherche Scientifique

Antimicrobial Activities

9H-carbazol-9-amine derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds have shown promise in inhibiting the growth of various bacteria and fungi, making them valuable in the development of new antimicrobial drugs .

Hole Transporting Materials (HTMs)

In electronics, particularly in semiconductor applications, 9H-carbazol-9-amine based materials are extensively used as HTMs due to their good environmental and chemical stability, cost-effectiveness, and ease of substitution at the 9-position .

Electropolymerization

Carbazole derivatives, including those with 9H-carbazol-9-amine units, can be electropolymerized to form active electrode materials. These materials are used in capacitive performances and electrochromic devices .

Organic Electronics

The synthesis of novel hole-transporting materials based on 9H-carbazol-9-amine conjugated with different carbazole or triphenylamine derivatives has led to compounds with good thermal stabilities and high glass transition temperatures. These properties are crucial for the performance and longevity of organic electronic devices .

Electrochromic Devices

Derivatives of 9H-carbazol-9-amine have been used in the construction of electrochromic devices. These devices change color when an electric charge is applied, which can be used for smart windows, displays, and other applications where visual change is required .

Energy Storage

Carbazole-based polymers, including those derived from 9H-carbazol-9-amine, have been explored for their capacitive properties in energy storage applications. This includes their use in supercapacitors and batteries where high energy density and stability are needed .

Mécanisme D'action

- 9H-carbazol-9-amine (also known as carbazole ) belongs to a class of organic compounds known as carbazoles. These compounds contain a three-ring system with a pyrrole ring fused on either side to a benzene ring .

- While specific targets for 9H-carbazol-9-amine are not explicitly mentioned in the available literature, it is essential to understand that carbazoles exhibit versatile properties, including good chemical stability, charge transport ability, and strong fluorescence . These features make them attractive for various applications.

- Carbazoles are known for their excellent hole transport properties, allowing efficient movement of positive charges (holes) from the anode to the emitting layer in electronic devices .

- In electroluminescent applications, carbazoles can participate in charge transfer processes, leading to light emission. Their conjugated structure facilitates this interaction .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Propriétés

IUPAC Name |

carbazol-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTWOOPTAAXMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298501 | |

| Record name | 9H-carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-carbazol-9-amine | |

CAS RN |

17223-85-7 | |

| Record name | 17223-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-carbazol-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Aminocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

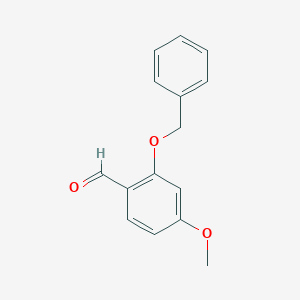

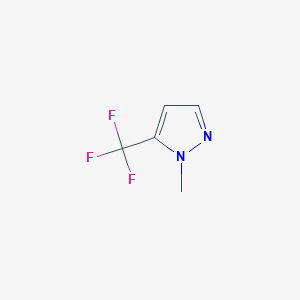

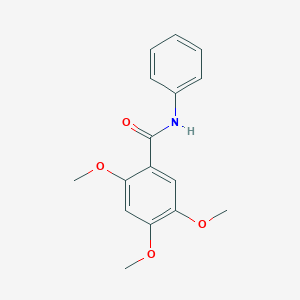

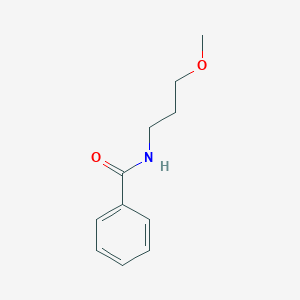

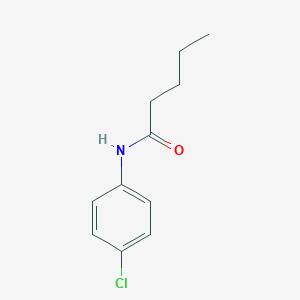

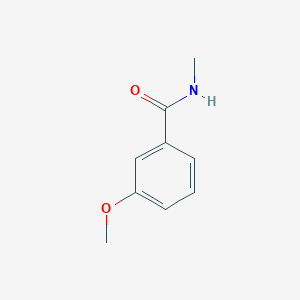

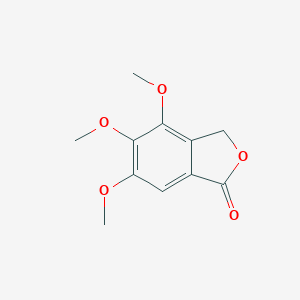

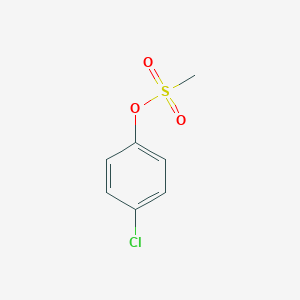

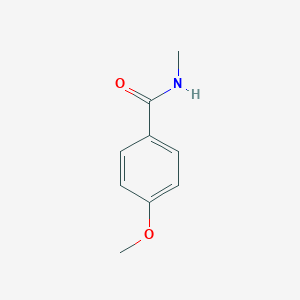

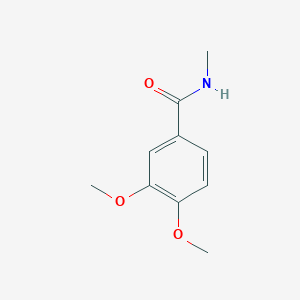

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 9H-carbazol-9-amine derivatives in materials science?

A1: 9H-carbazol-9-amine derivatives can be used as building blocks for synthesizing N,N'-bicarbazole scaffolds. [] These scaffolds are important building blocks in the construction of covalent organic frameworks (COFs), a class of porous crystalline materials with diverse applications in gas storage, catalysis, and sensing. [] Specifically, the palladium-catalyzed double C-N coupling reaction of 9H-carbazol-9-amines with 2,2'-dibromo-1,1'-biphenyl enables the synthesis of various substituted N,N'-bicarbazoles. [] These molecules can be further functionalized to create COF monomers like tetrabromides and tetraalkynylates, paving the way for developing novel COF materials. []

Q2: Can you provide an example of a specific N,N'-bicarbazole derivative synthesized using 9H-carbazol-9-amine, and its potential application?

A2: While the provided research [] doesn't delve into specific examples beyond mentioning tetrabromide and tetraalkynylate COF monomers, it highlights the synthesis of various substituted N,N'-bicarbazoles. These synthesized molecules could be further derivatized and investigated for their potential applications in COFs. For example, by introducing specific functional groups onto the N,N'-bicarbazole scaffold, researchers could tune the pore size, surface area, and chemical properties of the resulting COF material, making it suitable for targeted applications like gas separation or catalysis.

Q3: Aside from material science, are there any reported applications of 9H-carbazol-9-amine derivatives in medicinal chemistry?

A3: Yes, certain N-pyridinyl-9H-carbazol-9-amine derivatives have shown potential therapeutic applications. [, ] Research indicates their potential use as analgesic, anticonvulsant, and antidepressant agents. [] Furthermore, these compounds exhibit promising activity for treating memory dysfunctions linked to cholinergic decline, such as Alzheimer's disease. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)